molecular formula C20H15N5O2S B4501111 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide

2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide

Cat. No.: B4501111
M. Wt: 389.4 g/mol
InChI Key: YJGYFGIRHCPLPG-UHFFFAOYSA-N
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Description

2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide is a heterocyclic compound featuring a pyridazinone core substituted with a phenyl group at the 3-position and an acetamide moiety at the 1-position. The acetamide nitrogen is further linked to a (2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene group, introducing aromatic and hydrogen-bonding capabilities. Pyridazinones are recognized for diverse pharmacological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory effects .

Properties

IUPAC Name

2-(6-oxo-3-phenylpyridazin-1-yl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O2S/c26-18(23-20-22-17(13-28-20)15-8-10-21-11-9-15)12-25-19(27)7-6-16(24-25)14-4-2-1-3-5-14/h1-11,13H,12H2,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJGYFGIRHCPLPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NC(=CS3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide is a novel pyridazine derivative that has garnered attention for its potential biological activities, particularly in the realm of anti-inflammatory and analgesic properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula of the compound is C21H19N5O2SC_{21}H_{19}N_5O_2S, and it features a pyridazine core substituted with a thiazole moiety. The structural complexity allows for various interactions with biological targets, particularly enzymes involved in inflammatory pathways.

The primary mechanism of action for this compound is believed to be the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. COX-2 is an enzyme that plays a significant role in the inflammatory process by catalyzing the conversion of arachidonic acid to prostaglandins, which mediate inflammation and pain.

Inhibition Studies

Recent studies have indicated that derivatives similar to this compound exhibit selective COX-2 inhibition, which is crucial for developing anti-inflammatory drugs with fewer gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications to either the pyridazine or thiazole moieties can significantly influence biological activity. For instance:

  • Substituents on the thiazole ring can enhance COX-2 selectivity.
  • The presence of electron-donating groups appears to increase inhibitory potency against COX-2 .

Table 1: Biological Activity Overview

Activity TypeObserved EffectReference
COX-2 InhibitionPotent inhibitor with selectivity
Anti-inflammatoryReduced edema in carrageenan model
Analgesic ActivitySignificant pain relief in animal models
AntibacterialModerate activity against Gram-positive bacteria

Case Studies

  • COX-2 Inhibition : A study demonstrated that compounds related to our target exhibited high selectivity for COX-2 over COX-1, indicating potential for reduced side effects in long-term use . This was validated through in vitro assays using human cells.
  • Anti-inflammatory Effects : In a carrageenan-induced paw edema model in rats, the compound was shown to significantly reduce inflammation compared to control groups, suggesting its potential as an effective anti-inflammatory agent .
  • Antibacterial Activity : Preliminary investigations indicated that certain derivatives displayed moderate antibacterial properties against strains such as Staphylococcus aureus (MRSA), though further optimization may be required for enhanced efficacy .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have indicated that compounds similar to 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide exhibit significant anticancer properties. Research published in various journals has shown that pyridazine derivatives can inhibit tumor growth and induce apoptosis in cancer cells. For instance, a study demonstrated that modifications to the pyridazine ring enhance the selectivity and potency against specific cancer types .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. A series of tests revealed that derivatives based on this structure possess broad-spectrum antibacterial properties. The thiazole moiety is particularly effective against Gram-positive bacteria, making it a candidate for developing new antibiotics .

Anti-inflammatory Effects
Another area of research focuses on the anti-inflammatory effects of this compound. Studies have indicated that it can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines, which is crucial for managing chronic inflammation .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibition of tumor growth in vitro
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryModulation of inflammatory cytokines

Case Study 1: Anticancer Activity

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of the compound and tested their effects on breast cancer cell lines. The most potent derivative showed a reduction in cell viability by over 70% at micromolar concentrations. The study concluded that structural modifications significantly enhance anticancer activity, paving the way for further drug development .

Case Study 2: Antimicrobial Efficacy

A comparative study published in Antibiotics assessed the antimicrobial efficacy of several thiazole-pyridazine derivatives, including our compound. The results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) as low as 5 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating their potential as novel antibiotic agents .

Comparison with Similar Compounds

Pyridazinone Core Modifications

  • Phenyl vs. p-Tolyl Substitution: The target compound’s 3-phenyl group (vs. The p-tolyl group in ’s compounds could enhance lipophilicity, favoring membrane penetration .
  • Acetamide Linker Variations :
    • The thiazolylidene-pyridinyl group in the target compound introduces conjugated π-systems, likely improving aromatic stacking interactions with biological targets compared to the phenethyl group in ZINC00220177 .
    • Methyl ester substituents () are simpler but may limit bioavailability due to rapid hydrolysis in vivo .

Physicochemical Properties

  • Solubility : The pyridin-4-yl group in the target compound may enhance water solubility compared to purely aromatic substituents (e.g., phenethyl in ZINC00220177).
  • Metabolic Stability : The thiazolylidene group’s rigidity might reduce metabolic degradation relative to flexible alkyl chains (e.g., methyl esters in ).

Q & A

Q. What synthetic strategies are recommended for preparing 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving:
  • Step 1 : Formation of the pyridazinone core by cyclization of substituted hydrazines with diketones or β-keto esters under acidic conditions .
  • Step 2 : Introduction of the thiazole moiety using a Hantzsch thiazole synthesis approach, where α-haloketones react with thiourea derivatives in ethanol or DMF .
  • Step 3 : Acetamide coupling via nucleophilic substitution or condensation reactions, often catalyzed by pyridine or zeolites to enhance yield .
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) is recommended for isolating pure product .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

  • Methodological Answer : A combination of spectroscopic methods is critical:
  • IR Spectroscopy : Confirm the presence of amide C=O (~1650–1700 cm⁻¹) and pyridazinone C=O (~1680 cm⁻¹) stretches .
  • NMR Spectroscopy :
  • ¹H NMR : Identify protons on the pyridin-4-yl (δ 8.5–8.7 ppm) and thiazole (δ 6.8–7.2 ppm) groups. The (Z)-configured thiazol-2(3H)-ylidene moiety shows distinct deshielded protons .
  • ¹³C NMR : Key signals include the acetamide carbonyl (δ ~170 ppm) and pyridazinone carbonyl (δ ~165 ppm) .
  • Elemental Analysis : Verify C, H, N percentages within ±0.4% of theoretical values .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Methodological Answer : Initial screening should focus on:
  • Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values determined via broth microdilution .
  • Antiproliferative Assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7), using cisplatin as a positive control .
  • Dose-Response Curves : Test concentrations from 1–100 µM, with triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Methodological Answer : SAR optimization involves:
  • Pyridazinone Modifications : Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) at the phenyl ring to enhance electrophilic interactions with target enzymes .
  • Thiazole Substitutions : Replace pyridin-4-yl with fluorinated aryl groups to improve metabolic stability .
  • Acetamide Linker : Test alternative spacers (e.g., ethylene glycol chains) to modulate solubility and binding affinity .
  • Data Analysis : Use ANOVA to compare bioactivity across derivatives (p < 0.05 significance threshold) .

Q. What computational approaches predict binding interactions between this compound and biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases, cyclooxygenase). Focus on hydrogen bonds with the pyridazinone carbonyl and π-π stacking with the thiazole ring .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) and identify key residues (e.g., Lys231 in EGFR) .
  • Pharmacophore Mapping : Align the compound’s features (hydrogen bond acceptors, aromatic rings) with known inhibitors using LigandScout .

Q. How can contradictory bioactivity data be resolved in mechanism-of-action studies?

  • Methodological Answer : Address discrepancies via:
  • Replicate Experiments : Perform assays in triplicate across independent labs to rule out technical variability .
  • Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm the role of suspected targets (e.g., COX-2, topoisomerase II) .
  • Off-Target Screening : Employ proteome-wide affinity chromatography or thermal shift assays to identify unintended interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide
Reactant of Route 2
Reactant of Route 2
2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide

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